3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine
Overview
Description
3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine is a chemical compound characterized by its trifluoromethyl group and a phenyl ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2-methylbenzene with trifluoromethylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or as a building block for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may enhance the bioactivity and stability of drug candidates.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-amine: Similar structure but without the methyl group on the phenyl ring.
4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione: Contains a similar trifluoromethyl group but with a different functional group.
Uniqueness: 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine is unique due to its specific combination of trifluoromethyl and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine is an organofluorine compound notable for its unique structural features, including a trifluoromethyl group and a 2-methylphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug discovery and development.
The molecular formula of this compound is , with a molecular weight of approximately 203.21 g/mol. The trifluoromethyl group contributes to enhanced lipophilicity and bioavailability, which are critical for effective interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes involved in metabolic pathways. The trifluoromethyl group enhances membrane permeability, facilitating the compound's ability to modulate enzyme activity or receptor binding. This interaction can lead to anti-inflammatory or anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological properties. Key areas of investigation include:
- Anti-inflammatory Properties : The compound has been studied for its potential use in reducing inflammation through modulation of immune responses.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, similar to known therapeutic agents like cinacalcet, indicating potential applications in oncology.
Pharmacological Studies
Several studies have evaluated the biological activity of this compound:
Study Focus | Findings |
---|---|
Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
Anticancer | Induced apoptosis in various cancer cell lines; mechanism under study. |
Calcium Metabolism | Mimics the action of cinacalcet, influencing parathyroid hormone levels. |
Case Studies
- In Vitro Studies : In laboratory settings, the compound has shown promise in reducing inflammation markers in human cell lines. For instance, it was found to significantly lower IL-6 levels compared to control groups.
- Cancer Research : A case study involving breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-2-3-5-8(7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAALSYZOMVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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